molecular formula C5H9N5O B13098861 2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetohydrazide CAS No. 166189-64-6

2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetohydrazide

Cat. No.: B13098861
CAS No.: 166189-64-6
M. Wt: 155.16 g/mol
InChI Key: VVILRPGDSWCZAR-UHFFFAOYSA-N
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Description

2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetohydrazide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetohydrazide typically involves the reaction of 3-methyl-4H-1,2,4-triazole with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.

    Material Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, inducing apoptosis in cancer cells or inhibiting the growth of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

Uniqueness

What sets 2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetohydrazide apart from these compounds is its specific structure and the presence of the acetohydrazide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

166189-64-6

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

2-(3-methyl-1,2,4-triazol-4-yl)acetohydrazide

InChI

InChI=1S/C5H9N5O/c1-4-9-7-3-10(4)2-5(11)8-6/h3H,2,6H2,1H3,(H,8,11)

InChI Key

VVILRPGDSWCZAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1CC(=O)NN

Origin of Product

United States

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